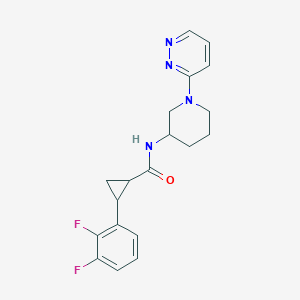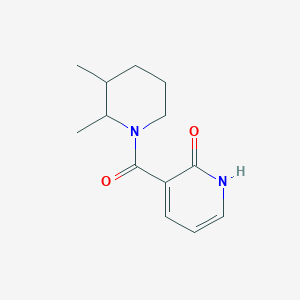
2-(2,3-difluorophenyl)-N-(1-pyridazin-3-ylpiperidin-3-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-difluorophenyl)-N-(1-pyridazin-3-ylpiperidin-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenyl)-N-(1-pyridazin-3-ylpiperidin-3-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the difluorophenyl group: This step may involve halogenation reactions followed by coupling reactions to introduce the difluorophenyl moiety.
Attachment of the pyridazinylpiperidine group: This can be done through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions can occur at the carboxamide group or the pyridazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,3-difluorophenyl)-N-(1-pyridazin-3-ylpiperidin-3-yl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-difluorophenyl)-N-(1-pyridazin-3-ylpiperidin-3-yl)cyclopropane-1-carboxamide: can be compared with other cyclopropane carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the difluorophenyl group and the pyridazinylpiperidine moiety, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
2-(2,3-difluorophenyl)-N-(1-pyridazin-3-ylpiperidin-3-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O/c20-16-6-1-5-13(18(16)21)14-10-15(14)19(26)23-12-4-3-9-25(11-12)17-7-2-8-22-24-17/h1-2,5-8,12,14-15H,3-4,9-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCXTFZYHGDWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=CC=C2)NC(=O)C3CC3C4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753572.png)
![N-cyclopropyl-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B6753578.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6753579.png)
![N-cyclopropyl-1-methyl-N-[3-(2-methylphenyl)cyclobutyl]benzotriazole-5-carboxamide](/img/structure/B6753587.png)
![N-cyclopropyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]propanamide](/img/structure/B6753601.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6753608.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B6753616.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B6753622.png)
![5-[4-(spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6753641.png)

![N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B6753657.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753663.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6753667.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B6753680.png)
